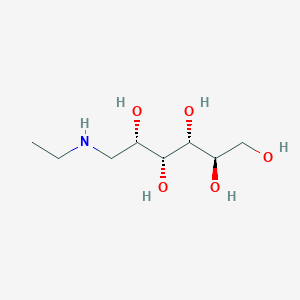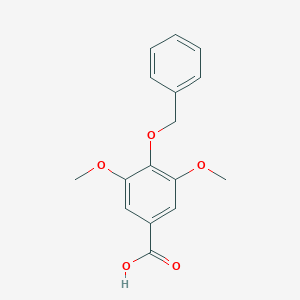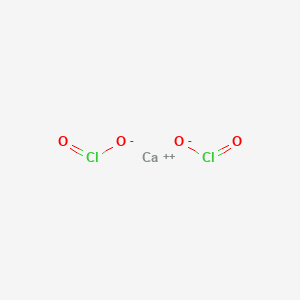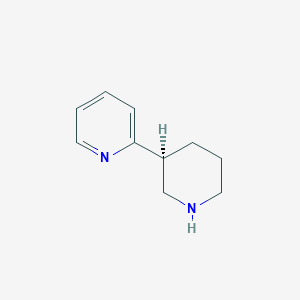
Benzyl-2-methylpyridinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-2-methylpyridinium chloride, also known as BMPC, is a quaternary ammonium compound that has been widely used in scientific research due to its unique properties. BMPC is a cationic surfactant that possesses both hydrophobic and hydrophilic properties, making it an ideal candidate for various applications in the field of chemistry and biology.
Mécanisme D'action
Benzyl-2-methylpyridinium chloride acts as a cationic surfactant, which means that it has a positive charge and is attracted to negatively charged surfaces. In micelle formation, Benzyl-2-methylpyridinium chloride aggregates in water to form a spherical structure with the hydrophobic tails facing inward and the hydrophilic heads facing outward. This structure allows hydrophobic molecules to be solubilized in the core of the micelle, while the hydrophilic heads interact with the aqueous environment. In phase transfer catalysis, Benzyl-2-methylpyridinium chloride facilitates the transfer of reactants between different phases by forming a complex with the reactants and transferring them to the desired phase. In emulsion polymerization, Benzyl-2-methylpyridinium chloride stabilizes the emulsion by forming a protective layer around the particles, which prevents them from coagulating.
Effets Biochimiques Et Physiologiques
Benzyl-2-methylpyridinium chloride has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it should be noted that Benzyl-2-methylpyridinium chloride is a quaternary ammonium compound, which means that it has the potential to interact with negatively charged biomolecules such as DNA and proteins. Therefore, caution should be exercised when using Benzyl-2-methylpyridinium chloride in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl-2-methylpyridinium chloride has several advantages for lab experiments. It is a versatile surfactant that can be used in a variety of applications, including drug delivery, organic synthesis, and emulsion polymerization. It is also relatively inexpensive and easy to synthesize. However, Benzyl-2-methylpyridinium chloride has some limitations. It is sensitive to pH and temperature changes, which can affect its properties. Additionally, it may interact with negatively charged biomolecules, which can affect the results of experiments.
Orientations Futures
There are several future directions for the use of Benzyl-2-methylpyridinium chloride in scientific research. One potential application is in the development of drug delivery systems. Benzyl-2-methylpyridinium chloride has been shown to be an effective surfactant for solubilizing hydrophobic drugs, and its low toxicity makes it a promising candidate for drug delivery. Another potential application is in the development of new catalysts for organic synthesis. Benzyl-2-methylpyridinium chloride has been shown to be an effective phase transfer catalyst, and further research could lead to the development of new catalysts with improved properties. Finally, Benzyl-2-methylpyridinium chloride could be used in the development of new materials for emulsion polymerization. Its ability to stabilize emulsions could be used to create new materials with unique properties.
Méthodes De Synthèse
Benzyl-2-methylpyridinium chloride can be synthesized through a series of chemical reactions that involve the reaction of 2-methylpyridine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction produces Benzyl-2-methylpyridinium chloride as a white crystalline solid that is soluble in water and other polar solvents. The purity of Benzyl-2-methylpyridinium chloride can be increased through recrystallization and other purification techniques.
Applications De Recherche Scientifique
Benzyl-2-methylpyridinium chloride has been widely used in scientific research due to its unique properties. It is commonly used as a surfactant in micelle formation, which is important for drug delivery and solubilization of hydrophobic molecules. Benzyl-2-methylpyridinium chloride has also been used as a phase transfer catalyst in organic synthesis, where it facilitates the transfer of reactants between different phases. Additionally, Benzyl-2-methylpyridinium chloride has been used as a stabilizer in emulsion polymerization, where it prevents the coagulation of particles.
Propriétés
Numéro CAS |
13686-87-8 |
|---|---|
Nom du produit |
Benzyl-2-methylpyridinium chloride |
Formule moléculaire |
C13H14ClN |
Poids moléculaire |
219.71 g/mol |
Nom IUPAC |
1-benzyl-2-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C13H14N.ClH/c1-12-7-5-6-10-14(12)11-13-8-3-2-4-9-13;/h2-10H,11H2,1H3;1H/q+1;/p-1 |
Clé InChI |
ASHVGNGFCXYXBN-UHFFFAOYSA-M |
SMILES |
CC1=CC=CC=[N+]1CC2=CC=CC=C2.[Cl-] |
SMILES canonique |
CC1=CC=CC=[N+]1CC2=CC=CC=C2.[Cl-] |
Autres numéros CAS |
13686-87-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine](/img/structure/B78626.png)

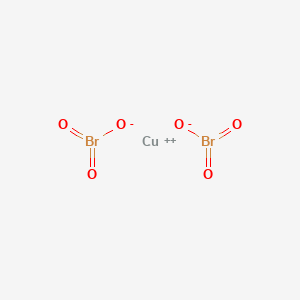
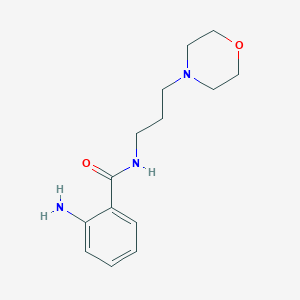
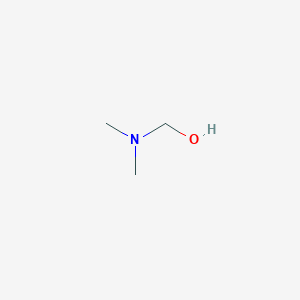
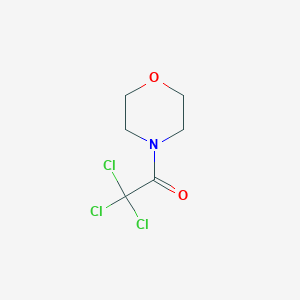
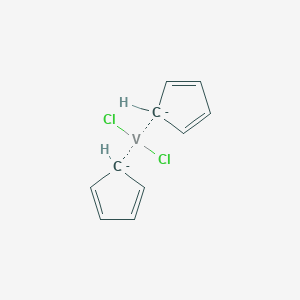

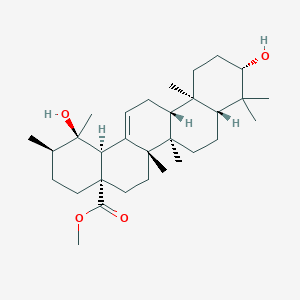
![3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol](/img/structure/B78642.png)
